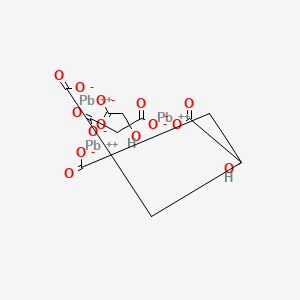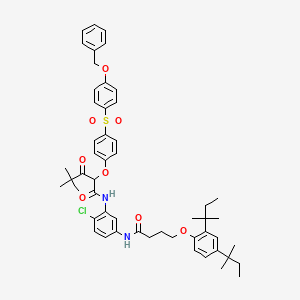
3,3',5,5'-Tétraméthyl-1H,1'H-4,4'-bipyrazole
Vue d'ensemble
Description
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is an organic compound with a unique molecular structure. It is a heterocyclic compound, containing a nitrogen atom and two pyrazole rings . It is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole has been reported from Acetylacetone . Another study reported that the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .Molecular Structure Analysis
The molecular formula of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is C10H14N4 . The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .Chemical Reactions Analysis
The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .Physical And Chemical Properties Analysis
The molecular weight of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is 190.25 . It is a solid at room temperature . The compound has a melting point of 298-299 °C .Applications De Recherche Scientifique
Structures métallo-organiques (MOF)
Le 3,3’,5,5’-Tétraméthyl-1H,1’H-4,4’-bipyrazole est utilisé dans la construction de MOF. Les MOF sont des structures composées d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles. Ils ont des applications dans le stockage de gaz, la séparation et la catalyse .
Réactif analytique
Il sert de réactif analytique dans diverses qualités, notamment les qualités militaires, réactifs, techniques, alimentaires, agricoles, pharmaceutiques et optiques. Il respecte les normes d'essai ASTM applicables .
Absorption du rayonnement solaire
Des ligands comme le 3,3’,5,5’-Tétraméthyl-1H,1’H-4,4’-bipyrazole sont capables de former des complexes mononucléaires et binucléaires qui absorbent efficacement le rayonnement solaire en raison de la présence de nombreux groupes donneurs d'électrons .
Études de réactions d'oxydation
Le composé a été impliqué dans des études de réactions d'oxydation où il a réagi dans le système HNO3–Fe3+ pour former l'acide 1Н-pyrazole-3,4,5-tricarboxylique (H3PTCA), qui a une structure polymérique stabilisée par des cycles H-liés à sept chaînons rares .
Chimie de coordination
Il est connu pour former des polymères de coordination intéressants lorsqu'il est lié par des ions de métaux de transition. Ces polymères de coordination ont une importance en chimie de coordination .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPUVHTLAXDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353528 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4054-67-5 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole in the development of new materials?
A1: The research highlights the use of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand in the creation of coordination networks with potential applications as ultramicroporous materials []. These materials are of significant interest due to their potential in gas separation and storage. The study demonstrates that the ligand's structure, specifically its length and steric effects, plays a crucial role in preventing interpenetration between networks. This characteristic is vital for generating internal voids within the material, which are essential for gas adsorption. []
Q2: How does the choice of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand impact the properties of the resulting coordination network?
A2: The research demonstrates that using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand, in conjunction with copper and dichromate ions, results in the formation of a unique coordination network []. This network exhibits ultramicroporous characteristics, largely attributed to the ligand's structural properties. The methyl substituents on the bipyrazole rings introduce steric hindrance, effectively preventing the interpenetration of networks and leading to the formation of internal voids. These voids are crucial for gas sorption, as demonstrated by the material's ability to adsorb CO2 and N2 []. This finding highlights the significant role of ligand design in tailoring the properties of coordination networks for specific applications, such as gas separation and storage.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)





![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)






